molecular formula C21H15F2N5O2S B11297581 N-(2-fluorophenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide

N-(2-fluorophenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide

Cat. No.: B11297581
M. Wt: 439.4 g/mol
InChI Key: KDRDTVVPAACNLL-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C21H15F2N5O2S and its molecular weight is 439.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C21H15F2N5O2S

Molecular Weight

439.4 g/mol

IUPAC Name

N-(2-fluorophenyl)-2-[3-[(4-fluorophenyl)methyl]-4-oxopteridin-2-yl]sulfanylacetamide

InChI

InChI=1S/C21H15F2N5O2S/c22-14-7-5-13(6-8-14)11-28-20(30)18-19(25-10-9-24-18)27-21(28)31-12-17(29)26-16-4-2-1-3-15(16)23/h1-10H,11-12H2,(H,26,29)

InChI Key

KDRDTVVPAACNLL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CSC2=NC3=NC=CN=C3C(=O)N2CC4=CC=C(C=C4)F)F

Origin of Product

United States

Biological Activity

N-(2-fluorophenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Chemical Formula : C25_{25}H26_{26}F2_{2}N5_{5}O3_{3}
  • Molecular Weight : 463.504 g/mol
  • IUPAC Name : N-[4-({3-butyl-1-[(2-fluorophenyl)methyl]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}methyl)phenyl]acetamide

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It has been shown to inhibit certain glycosidases effectively, particularly α-l-fucosidases, which are crucial in various metabolic pathways. The introduction of fluorine atoms in the phenyl ring enhances its potency and selectivity towards these enzymes .

Pharmacological Effects

  • Inhibition of α-l-Fucosidases : The compound exhibits significant inhibitory effects on α-l-fucosidases from various sources:
    • Human Lysosomal α-l-Fucosidase : IC50_{50} = 0.0079 μM
    • Bovine Kidney α-l-Fucosidase : IC50_{50} = 0.012 μM
    • Rat Epididymis α-l-Fucosidase : IC50_{50} = 0.044 μM
    These results indicate that the compound is approximately 18-fold more effective than the original 1-deoxyfuconojirimycin (DFJ), suggesting its potential in treating genetic disorders related to fucosidosis .
  • Cytotoxicity and Selectivity : The compound's selectivity for cancer cells versus normal cells has been evaluated through various assays, indicating a promising therapeutic index for cancer treatment applications.

Study on Inhibitory Potency

A study published in 2013 highlighted the structure-activity relationship (SAR) of similar compounds, revealing that modifications at the C-1 position significantly enhance inhibitory potency against α-l-fucosidases. The presence of a fluoro group was particularly beneficial for increasing selectivity .

Toxicological Assessment

Toxicological evaluations have indicated that this compound has a moderate safety profile with an LD50_{50} value suggesting low acute toxicity in animal models .

Binding Properties and Pharmacokinetics

The compound demonstrates favorable pharmacokinetic properties:

  • Human Intestinal Absorption : High probability (1.0)
  • Blood-Brain Barrier Penetration : Moderate probability (0.7112)

These properties indicate potential for both systemic and central nervous system applications.

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